molecular formula C14H17BF4O3 B14018197 2-(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14018197
M. Wt: 320.09 g/mol
InChI Key: WXWUKAGJKROVPF-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a trifluoromethyl group, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-2-methoxy-5-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to 50°C

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a methyl group under specific conditions.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles.

Major Products

    Oxidation: Formation of 3-fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 3-fluoro-2-methoxy-5-methylphenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of fluorinated compounds with enhanced metabolic stability.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester functionality, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methoxy-5-(trifluoromethyl)phenylboronic acid
  • 3-Fluoro-2-methoxy-5-(trifluoromethyl)benzamide
  • 3-Fluoro-2-methoxy-5-(trifluoromethyl)benzonitrile

Uniqueness

Compared to its analogs, 2-(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages in terms of reactivity and stability. The presence of the boronic ester group makes it particularly valuable in cross-coupling reactions, while the trifluoromethyl group enhances its chemical stability and resistance to metabolic degradation.

Properties

Molecular Formula

C14H17BF4O3

Molecular Weight

320.09 g/mol

IUPAC Name

2-[3-fluoro-2-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)9-6-8(14(17,18)19)7-10(16)11(9)20-5/h6-7H,1-5H3

InChI Key

WXWUKAGJKROVPF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)F)C(F)(F)F

Origin of Product

United States

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